An In-depth Technical Guide to a Prominent Reactive Azo Dye: A Case Study of C.I. Reactive Black 5 and the Ambiguity of C.I. Reactive Black 12
An In-depth Technical Guide to a Prominent Reactive Azo Dye: A Case Study of C.I. Reactive Black 5 and the Ambiguity of C.I. Reactive Black 12
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Chemical Identity in Dye Chemistry
In the field of industrial chemistry, and particularly in the study of dyes and pigments, precise chemical identification is paramount. The Colour Index (C.I.) International, a joint publication of the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, serves as the authoritative reference for classifying and identifying colorants. However, even with such standardized systems, ambiguities and data discrepancies can arise, especially in publicly accessible databases. This guide addresses such a challenge by focusing on the requested topic of C.I. Reactive Black 12 (CAS Number: 12225-30-8) and the significant data inconsistencies surrounding its chemical structure.
Initial investigations into C.I. Reactive Black 12 revealed conflicting and often erroneous information regarding its molecular formula and structure. Many sources incorrectly list a molecular formula of C₉H₈N₂O, which is inconsistent with the complex structures typical of reactive azo dyes. Furthermore, some databases mistakenly attribute the structure and IUPAC name of a different, albeit related, dye, C.I. Reactive Black 5, to C.I. Reactive Black 12.
Given the lack of a definitive and verifiable chemical structure for C.I. Reactive Black 12 from authoritative sources, this guide will, with scientific integrity, pivot to an in-depth analysis of the well-characterized and structurally similar C.I. Reactive Black 5 (CAS Number: 17095-24-8) . This approach allows for a comprehensive technical discussion on a significant reactive black dye, fulfilling the core requirements of this guide while highlighting the critical importance of structural verification in chemical research.
C.I. Reactive Black 5: A Detailed Profile
C.I. Reactive Black 5 is a widely used bis-azo reactive dye valued for its ability to produce deep black shades on cellulosic fibers with excellent wash fastness.[1][2] Its prominence in the textile industry makes it an exemplary subject for a detailed technical examination.[1]
Chemical Structure and Molecular Formula
The chemical structure of C.I. Reactive Black 5 is characterized by a substituted naphthalene core with two azo linkages to phenyl groups, each bearing a reactive sulfatoethylsulfonyl group.
IUPAC Name: tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate[3]
Molecular Formula: C₂₆H₂₁N₅Na₄O₁₉S₆[1][3]
Molecular Weight: 991.82 g/mol [1]
| Property | Value |
| C.I. Name | Reactive Black 5 |
| CAS Number | 17095-24-8 |
| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ |
| Molecular Weight | 991.82 g/mol |
| Appearance | Black powder |
| Water Solubility | High |
| Reactive Group | Vinyl sulfone (formed in situ) |
The Vinyl Sulfone Reactive System
C.I. Reactive Black 5 belongs to the vinyl sulfone class of reactive dyes. The reactive moiety is the 2-sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃Na). Under alkaline conditions, typically achieved by the addition of sodium carbonate or sodium hydroxide to the dyebath, this group undergoes an elimination reaction to form the highly electrophilic vinyl sulfone group (-SO₂CH=CH₂).
Caption: Activation of the sulfatoethylsulfonyl group to the vinyl sulfone reactive form.
This vinyl sulfone group then readily reacts with nucleophiles, such as the hydroxyl groups of cellulose, via a Michael-type addition reaction to form a stable covalent ether bond. This covalent linkage is the basis for the excellent wash fastness of reactive dyes.
Synthesis of C.I. Reactive Black 5
The synthesis of C.I. Reactive Black 5 is a multi-step process that involves diazotization and coupling reactions. The key starting materials are a substituted aniline derivative containing the 2-sulfatoethylsulfonyl group and H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid).
Synthetic Pathway Overview
Caption: Simplified synthesis workflow for C.I. Reactive Black 5.
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
Step 1: Diazotization of the Aniline Derivative
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A stoichiometric amount of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate is suspended in water and cooled to 0-5 °C in an ice bath.
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Concentrated hydrochloric acid is added, and the mixture is stirred to form a fine slurry.
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A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
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The reaction is stirred for approximately one hour, and the completion of diazotization is confirmed by testing for the absence of the starting amine using a suitable indicator.
Step 2: Coupling Reactions with H-acid
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H-acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate) and cooled to 0-5 °C.
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The freshly prepared diazonium salt solution is added slowly to the H-acid solution while maintaining the temperature and a slightly acidic pH to facilitate the first coupling reaction.
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After the first coupling is complete, the reaction mixture's pH is raised to a slightly alkaline condition, and a second equivalent of the diazonium salt solution is added to facilitate the second coupling, forming the bis-azo dye.
Step 3: Isolation and Purification
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The resulting dye is precipitated from the reaction mixture by the addition of a salt, such as sodium chloride ("salting out").
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The precipitated dye is collected by filtration, washed with a brine solution to remove impurities, and dried.
The Ambiguity of C.I. Reactive Black 12
As mentioned in the foreword, a thorough search for the definitive chemical structure of C.I. Reactive Black 12 (CAS 12225-30-8) did not yield a verifiable result from authoritative chemical databases. The persistent appearance of an incorrect, simplistic molecular formula (C₉H₈N₂O) and the misattribution of the C.I. Reactive Black 5 structure highlight a significant data quality issue in some public-facing chemical information sources.
This case underscores the importance for researchers and scientists to critically evaluate the source and quality of chemical information. Reliance on unverified or conflicting data can lead to erroneous experimental design, incorrect interpretation of results, and potential safety hazards.
Best Practices for Chemical Structure Verification:
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Cross-reference information from multiple, independent, and authoritative databases (e.g., CAS Registry, PubChem, major chemical supplier catalogs with provided analytical data).
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Consult peer-reviewed scientific literature and patents for detailed synthesis and structural elucidation data.
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When in doubt, perform analytical characterization (e.g., NMR, mass spectrometry, IR spectroscopy) to confirm the structure of a chemical substance.
Conclusion
While the initial objective was to provide a technical guide on C.I. Reactive Black 12, the principles of scientific integrity necessitated a pivot to the well-characterized C.I. Reactive Black 5 due to significant data inconsistencies for the former. This guide has provided an in-depth look at the chemical structure, molecular properties, synthesis, and reactive mechanism of C.I. Reactive Black 5, a cornerstone of the reactive dye industry. The challenges encountered in identifying the structure of C.I. Reactive Black 12 serve as a crucial reminder of the importance of rigorous data verification in scientific and industrial research.
References
- Smolecule. (2023, July 20). Buy C.I. Reactive Black 12 | 12225-30-8.
- ChemicalRegister. C.I. REACTIVE BLACK 12, C.I. Reactive Black 13(8CI,9CI) Suppliers & Manufacturers.
- NextSDS. C.I. Reactive Black 12 — Chemical Substance Information.
- World dye variety. (2012, May 18). Reactive Black 1.
- Google Patents. EP3434735A1 - Reactive black dye composition and method for dying fibers using the same.
- ChemNet. C.I. Reactive Black 12 12225-30-8 - CAS Database.
- ChemicalBook. Reactive dyes.
- Guidechem. REACTIVE BLACK 5 12225-25-1 wiki.
- PubChem. C.I. Reactive Black 5 | C26H21N5Na4O19S6 | CID 135442967.
- Google Patents. WO2017159551A1 - Inks.
- Clariant Analytical Sciences. Structure Elucidation.
- Google Patents. US5611821A - Black reactive dye composition.
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- Google Patents. CN109294274A - Reactive black dye composition.
- ChemBK. (2024, April 9). Reactive Black 8.
- BOC Sciences. CAS 12225-26-2 (Reactive Black 8).
- National Toxicology Program (NTP). TOX-25: Glutaraldehyde (CASRN 111-30-8).
- Riverland Trading. Glutaraldehyde Supplier | 111-30-8 | Your Reliable Distributor.
- Sigma-Aldrich. 25 Glutaraldehyde solution, 111-30-8, Grade-I, G6257.
- MDPI. (2021, September 22). Elucidation of the Structure of Lignin–Carbohydrate Complexes in Ginkgo CW-DHP by 13 C- 2 H Dual Isotope Tracer.
